molecular formula C11H8F6O2S B14045495 1-(3-(Trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one

1-(3-(Trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14045495
M. Wt: 318.24 g/mol
InChI Key: WTGBUEVCIAZJQB-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features both trifluoromethoxy and trifluoromethylthio groups attached to a phenyl ring, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one typically involves the introduction of trifluoromethoxy and trifluoromethylthio groups onto a phenyl ring, followed by the addition of a propan-1-one moiety. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Nucleophilic Substitution Reactions: Utilizing nucleophiles to introduce the trifluoromethoxy and trifluoromethylthio groups.

    Friedel-Crafts Acylation: Employing acyl chlorides and Lewis acids to attach the propan-1-one group to the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalysts and controlled environments to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the propan-1-one group to carboxylic acids or other oxidized forms.

    Reduction: Reduction of the ketone group to alcohols.

    Substitution: Replacement of functional groups on the phenyl ring with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(3-(Trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-(Trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction Pathways: Affecting intracellular signaling pathways to alter cellular responses.

Comparison with Similar Compounds

1-(3-(Trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one can be compared with other similar compounds, such as:

    1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one: Differing in the position of the trifluoromethoxy and trifluoromethylthio groups.

    1-(3-(Trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one: Another positional isomer with different properties.

Properties

Molecular Formula

C11H8F6O2S

Molecular Weight

318.24 g/mol

IUPAC Name

1-[3-(trifluoromethoxy)-4-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C11H8F6O2S/c1-2-7(18)6-3-4-9(20-11(15,16)17)8(5-6)19-10(12,13)14/h3-5H,2H2,1H3

InChI Key

WTGBUEVCIAZJQB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)SC(F)(F)F)OC(F)(F)F

Origin of Product

United States

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